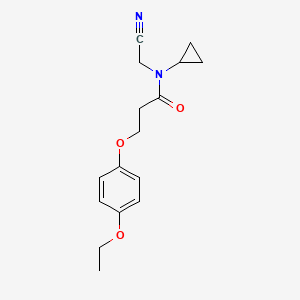

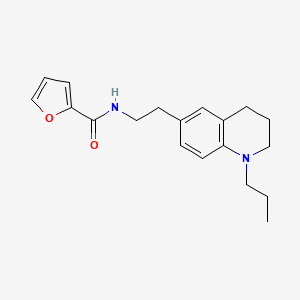

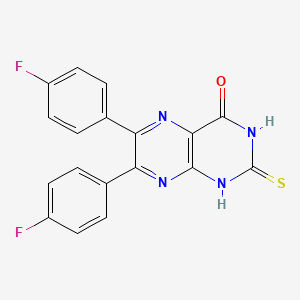

![molecular formula C9H15FO3S B2655058 [1-(Oxan-4-yl)cyclopropyl]methanesulfonyl fluoride CAS No. 2172499-82-8](/img/structure/B2655058.png)

[1-(Oxan-4-yl)cyclopropyl]methanesulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-(Oxan-4-yl)cyclopropyl]methanesulfonyl fluoride” is a chemical compound used for pharmaceutical testing . It is also known as “[1-(tetrahydro-2H-pyran-4-yl)cyclopropyl]methanamine” with a CAS Number of 1492419-35-8 .

Molecular Structure Analysis

The molecular formula of “this compound” is C9H15FO3S, and its molecular weight is 222.28 . The structure includes an oxan-4-yl group attached to a cyclopropyl group, which is further attached to a methanesulfonyl fluoride group .Scientific Research Applications

Biochemical Interactions with Enzymes

- Methanesulfonyl fluoride, a related compound, acts as an oxydiaphoric (acid-transferring) inhibitor of acetylcholinesterase, producing a methanesulfonyl enzyme derivative (Kitz & Wilson, 1963). This interaction highlights its potential in studying enzyme mechanisms.

Synthesis and Reactivity in Organic Chemistry

- Methanesulfonyl fluoride derivatives are used in electrophilic anti-addition reactions to carbon-carbon double bonds for synthesizing β-fluoroalkyl-methylthioethers (Haufe et al., 1988).

- They are also utilized in the generation of o-quinodimethanes, which are trapped with electron-deficient olefins to produce cycloadducts (Shirakawa & Sano, 2014).

Application in Medicinal Chemistry

- Research on methanesulfonyl fluoride demonstrates its use in studying acetylcholinesterase's reactions, relevant for understanding mechanisms in neurological disorders (Greenspan & Wilson, 1970).

Fluorination Techniques

- Methanesulfonyl fluoride is used in selective fluorination methods via nucleophilic substitution, demonstrating its role in modifying chemical structures for specific applications (Makino & Yoshioka, 1987).

Advancements in Fluorine Chemistry

- Novel methods for synthesizing sulfonyl fluorides, which are significant in various chemical reactions, have been developed using related compounds (Laudadio et al., 2019).

Environmental Remediation Studies

- The compound's related variants are also studied for their potential in environmental remediation, such as in the oxidation of pollutants (Park et al., 2016).

properties

IUPAC Name |

[1-(oxan-4-yl)cyclopropyl]methanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15FO3S/c10-14(11,12)7-9(3-4-9)8-1-5-13-6-2-8/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKDFLKGINHEJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2(CC2)CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

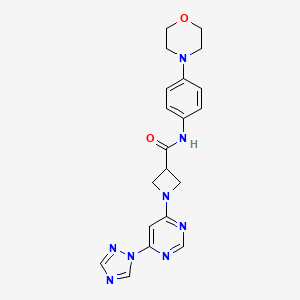

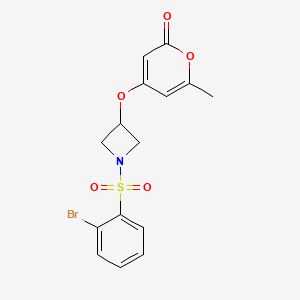

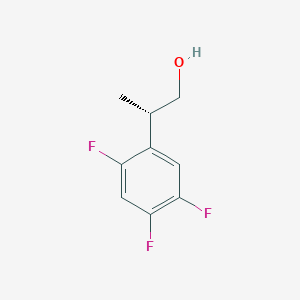

![5-(4-Fluorophenyl)-6-[2-(4-methylpiperazino)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2654977.png)

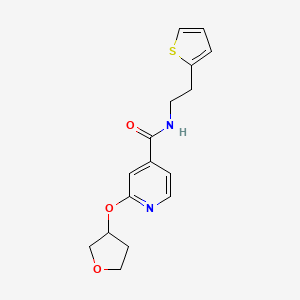

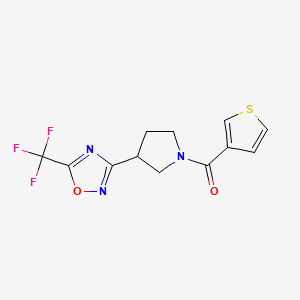

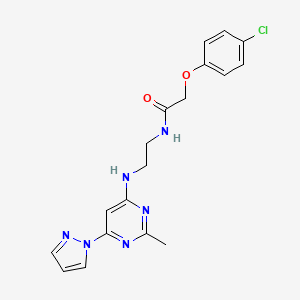

![(E)-methyl 2-(4,6-difluoro-2-((1-isopropyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2654978.png)

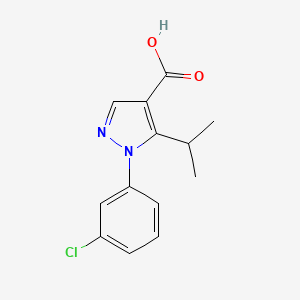

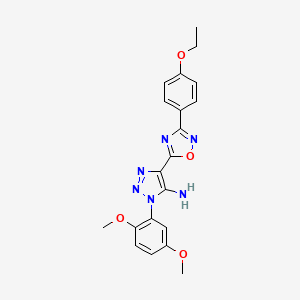

![8-Ethyl-3-nitroso-5-phenyl-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-2-ol](/img/structure/B2654981.png)